(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
CAS No.: 2230795-64-7
Cat. No.: VC6996818
Molecular Formula: C16H17Cl2N
Molecular Weight: 294.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230795-64-7 |
|---|---|
| Molecular Formula | C16H17Cl2N |
| Molecular Weight | 294.22 |
| IUPAC Name | (4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1 |
| Standard InChI Key | SERYHQPIIQYBJR-NKZKTGFWSA-N |
| SMILES | C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, reflects its three-dimensional structure:
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A cyclopropane ring with (1R,2R) stereochemistry, creating a rigid, planar geometry.
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A 4-chlorophenyl group attached to the cyclopropane’s C1 position, introducing electron-withdrawing effects.
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A phenyl group at the C2 position of the cyclopropane, contributing aromatic stacking potential.
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A primary amine (-NH) at the benzylic position, protonated as a hydrochloride salt for enhanced solubility.
The stereochemistry is critical; the (1R,2R) configuration optimizes receptor binding by aligning substituents into bioactive conformations .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.22 g/mol |
| SMILES | C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl |
| InChIKey | SERYHQPIIQYBJR-NKZKTGFWSA-N |
| PubChem CID | 137965921 |
Synthesis and Stereochemical Control
Cyclopropane Ring Formation
The synthesis of this compound typically involves a [2+1] cycloaddition between a diazo compound and a vinyl precursor. For example:
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Diazo Compound Preparation: A diazo reagent (e.g., ethyl diazoacetate) reacts with a substituted vinyl fluoride under transition metal catalysis (e.g., Rh(OAc)) to form the cyclopropane ring .
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Amine Functionalization: The resulting cyclopropane intermediate undergoes reductive amination or nucleophilic substitution to introduce the primary amine group .
Resolution of Enantiomers
Chiral HPLC or enzymatic resolution separates the (1R,2R) and (1S,2S) enantiomers. The (1R,2R) enantiomer exhibits superior receptor affinity due to optimal spatial alignment of the 4-chlorophenyl and phenyl groups .
Key Reaction Steps :
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Cyclopropanation:
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Amine Introduction:
Pharmacological Profile and Mechanism
Serotonin Receptor Modulation
The compound’s primary pharmacological interest lies in its 5-HT receptor agonism with selectivity over 5-HT and 5-HT subtypes :
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Selectivity Ratio (5-HT/5-HT): >14-fold, critical for avoiding cardiotoxic effects associated with 5-HT activation .
Structural Determinants of Activity
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4-Chlorophenyl Group: Enhances lipophilicity and blocks oxidative metabolism at the benzylic position .
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(1R,2R) Configuration: Positions the phenyl and 4-chlorophenyl groups into a "bioactive" conformation, increasing receptor complementarity .
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Cyclopropane Rigidity: Reduces entropic penalties upon binding compared to flexible analogs .
Comparative Analysis with Related Compounds
Fluorinated Analogs
Fluorine substitution at the cyclopropane’s benzylic position (e.g., 21c in ) improves brain penetration () but reduces 5-HT selectivity. In contrast, the 4-chloro derivative maintains selectivity while retaining metabolic stability .
Substituent Effects on Receptor Affinity
| Substituent Position | Effect on 5-HT Potency | Selectivity (5-HT/5-HT) |
|---|---|---|
| 3-Fluoro | EC = 12 nM | 1.5-fold |
| 4-Chloro | EC = 8 nM | >14-fold |
| 2-Bromo | EC = 312 nM | >100-fold |
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